molecular formula C9H15N3 B2513011 3-(1H-imidazol-1-yl)-4-methylpiperidine CAS No. 1384626-30-5

3-(1H-imidazol-1-yl)-4-methylpiperidine

Cat. No.: B2513011
CAS No.: 1384626-30-5
M. Wt: 165.24
InChI Key: SAKIRPGKBFEANV-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-4-methylpiperidine is a heterocyclic compound that features both an imidazole ring and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-4-methylpiperidine typically involves the formation of the imidazole ring followed by the introduction of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of glyoxal and ammonia can form the imidazole ring, which can then be further functionalized to introduce the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and alkylating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield hydrogenated imidazole derivatives .

Scientific Research Applications

3-(1H-imidazol-1-yl)-4-methylpiperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-1-yl)propan-1-one: This compound has a similar imidazole ring but differs in the alkyl chain length and functional groups.

    4-methylpiperidine: This compound contains the piperidine ring but lacks the imidazole ring.

Uniqueness

3-(1H-imidazol-1-yl)-4-methylpiperidine is unique due to the combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-imidazol-1-yl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8-2-3-10-6-9(8)12-5-4-11-7-12/h4-5,7-10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKIRPGKBFEANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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